molecular formula C13H23NO3 B15321204 rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B15321204
M. Wt: 241.33 g/mol
InChI Key: MKWIKFJAUQCTMU-ZWNOBZJWSA-N
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Description

rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[44]nonane-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the tert-butyl and hydroxy groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final step usually involves the protection of the carboxylate group using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate.

    Reduction: The carboxylate group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of sodium hydride.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted spiro compound.

Scientific Research Applications

rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The spirocyclic structure of the compound allows for a unique mode of interaction with these targets, enhancing its specificity and potency.

Comparison with Similar Compounds

rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other spiro compounds, such as:

    tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Similar structure but lacks the hydroxy group, which may affect its reactivity and applications.

    tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:

The uniqueness of rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (5R,8R)-8-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1

InChI Key

MKWIKFJAUQCTMU-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12CC[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(C2)O

Origin of Product

United States

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